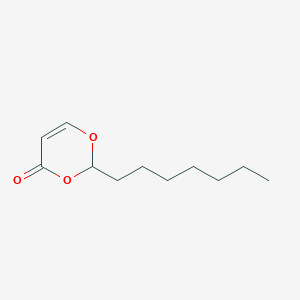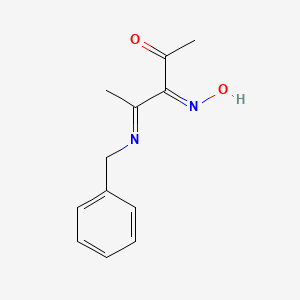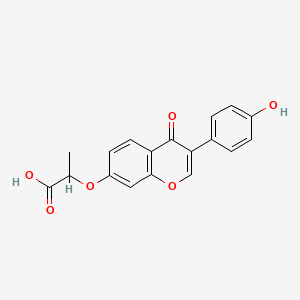
2-((3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoic acid is a complex organic compound known for its diverse applications in scientific research. This compound features a benzopyran structure, which is a common motif in many biologically active molecules. The presence of a hydroxyphenyl group and a propanoic acid moiety further enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxybenzaldehyde with a suitable ketone to form the benzopyran core. This intermediate is then subjected to further reactions to introduce the hydroxyphenyl and propanoic acid groups. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced benzopyran derivatives.
Substitution: Nitro or halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-((3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can scavenge reactive oxygen species, thereby reducing oxidative stress in cells. Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Shares the hydroxyphenyl and propanoic acid groups but lacks the benzopyran structure.
2-Amino-3-(4-hydroxyphenyl)-propanoic acid (Tyrosine): Contains a similar hydroxyphenyl group but differs in the amino acid structure.
Uniqueness
2-((3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)propanoic acid is unique due to its benzopyran core, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
99007-87-1 |
|---|---|
Molekularformel |
C18H14O6 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
2-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxypropanoic acid |
InChI |
InChI=1S/C18H14O6/c1-10(18(21)22)24-13-6-7-14-16(8-13)23-9-15(17(14)20)11-2-4-12(19)5-3-11/h2-10,19H,1H3,(H,21,22) |
InChI-Schlüssel |
VVOLYJNOTQWXLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



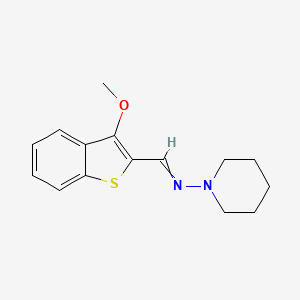
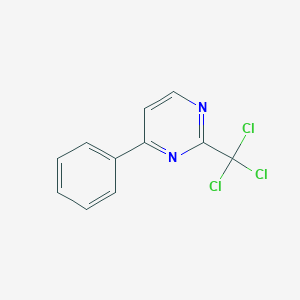
silane](/img/structure/B14345642.png)

![(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride](/img/structure/B14345648.png)

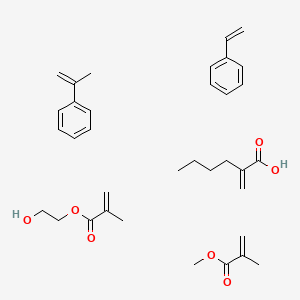

![1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane](/img/structure/B14345681.png)
![2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]-](/img/structure/B14345684.png)

